N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with 3-methylbutylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce reduced amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)acetamide
- N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)butanamide
Uniqueness
N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may have unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-13(2)10-11-18-16(20)8-9-17-19-12-15(21-17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,20) |
InChI Key |
QLAAZXTWAUOXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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